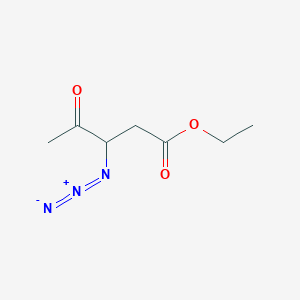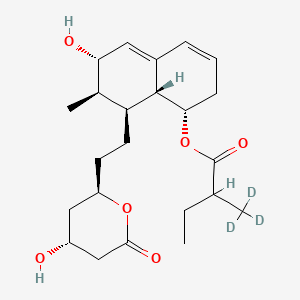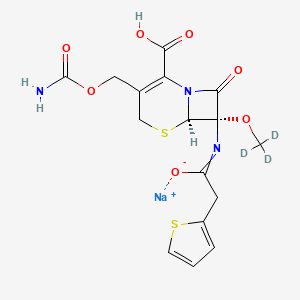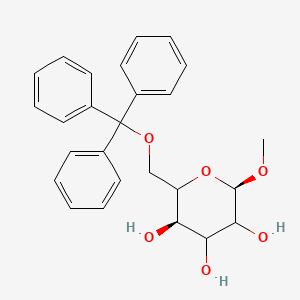
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol is a complex organic compound that belongs to the class of oxanes It features a methoxy group and a trityloxymethyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving diols and epoxides.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base.
Attachment of the Trityloxymethyl Group: This can be done through a reaction with trityl chloride (C₂₀H₁₅Cl) in the presence of a base to form the trityloxymethyl ether.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and trityloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The trityloxymethyl group can provide steric hindrance, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-2-methoxy-6-(benzyloxymethyl)oxane-3,4,5-triol: Similar structure but with a benzyloxymethyl group instead of a trityloxymethyl group.
(2R,5R)-2-ethoxy-6-(trityloxymethyl)oxane-3,4,5-triol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the trityloxymethyl group in (2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol provides unique steric and electronic properties, making it distinct from other similar compounds. This can influence its reactivity, stability, and interactions in various applications.
Eigenschaften
Molekularformel |
C26H28O6 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21?,22-,23?,24?,25+/m0/s1 |
InChI-Schlüssel |
WYAMNJUPQNEGOI-UGQMYDHNSA-N |
Isomerische SMILES |
CO[C@H]1C(C([C@H](C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


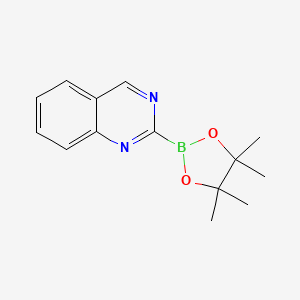
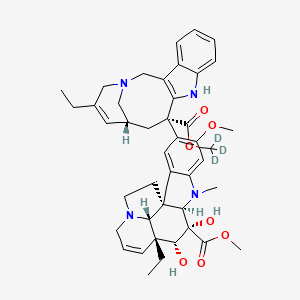
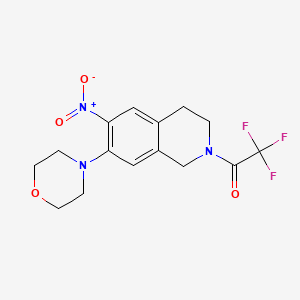
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)

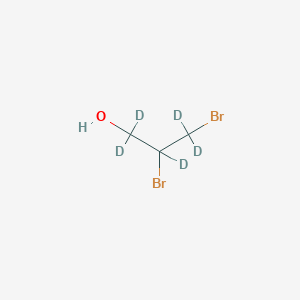
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

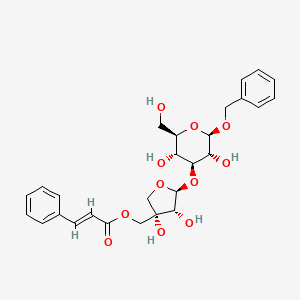
![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)

